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Compound of Interest

2-Ethoxy-4-
Compound Name:
(methoxymethyl)phenol

cat. No.: B1609150

Abstract: This technical guide provides an in-depth analysis of 2-Ethoxy-4-
(methoxymethyl)phenol (CAS: 5595-79-9), a substituted phenol derivative with significant
applications in the fragrance industry. This document details its chemical identity,
physicochemical properties, plausible synthetic routes, comprehensive spectroscopic
characterization, known applications, and critical safety and handling protocols. The content is
structured to serve as a vital resource for researchers, chemists, and professionals in drug
development and materials science, offering both foundational data and field-proven insights
into its handling and use.

Compound Identification and Overview

2-Ethoxy-4-(methoxymethyl)phenol is an aromatic organic compound classified as a benzyl
ether and a member of the phenol ether family.[1][2][3] Its structure features a phenol ring
substituted with an ethoxy group at position 2 and a methoxymethyl group at position 4. This
specific arrangement of functional groups imparts a unique combination of chemical properties
and a distinct sensory profile, which is primarily described as sweet, spicy, and vanilla-like.[4][5]
Commercially, it is often referred to by synonyms such as Methyl diantilis or 4-hydroxy-3-
ethoxybenzyl methyl ether.[1][4] Its primary documented use is as a fragrance ingredient in
various consumer products.[1]
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Identifier Value Source(s)
2-ethoxy-4-

IUPAC Name [11[2][6]
(methoxymethyl)phenol

CAS Number 5595-79-9 (4116171

Molecular Formula C10H1403 [1][41[6]

Molecular Weight 182.22 g/mol [11[4116]
FNEWGEWRECZWQM-

InChl Key (1121171

UHFFFAOYSA-N

SMILES CCOC1=C(C=CC(=C1)COC)O  [1][4]

Methyl diantilis, 4-hydroxy-3-
Synonyms [1114]
ethoxybenzyl methyl ether

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application,
dictating its behavior in various matrices and its requirements for storage and handling. The
properties of 2-Ethoxy-4-(methoxymethyl)phenol are summarized below. The presence of
both a hydroxyl group and ether linkages allows for moderate polarity and solubility in various
organic solvents.
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Property Value Source(s)
Boiling Point 110-111 °C @ 1 Torr [518]
Density 1.087 g/cm? (Predicted) [518]
Flash Point 120.2 °C [8]
- 2262 mg/L @ 25 °C
Water Solubility ] [8]
(Estimated)
pKa 10.03 + 0.31 (Predicted) [5]
LogP 1.58-1.6 [4][7]
Refractive Index 1.517 [8]
] Sweet, vanilla, spicy, phenolic,
Odor Profile foral [415]
ora

Synthesis and Mechanistic Considerations

While specific, scaled-up industrial synthesis protocols for 2-Ethoxy-4-
(methoxymethyl)phenol are proprietary, a plausible and efficient laboratory-scale synthesis
can be designed based on established organic chemistry principles. A logical approach
involves the selective etherification of a suitable precursor, such as isovanillyl alcohol (4-
hydroxy-3-methoxybenzyl alcohol), followed by ethylation of the phenolic hydroxyl group.

A key transformation is the Williamson ether synthesis, a robust method for forming ethers. The
causality for this choice rests on its high efficiency and the commercial availability of the
necessary precursors. The phenolic hydroxyl group is more acidic than the benzylic alcohol,
allowing for selective deprotonation and subsequent alkylation under controlled conditions.

Proposed Synthetic Pathway

A two-step synthetic route from vanillin is outlined below. This pathway is chosen for its logical
progression and use of common, well-understood reactions.
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Caption: Proposed three-step synthesis of the target compound from vanillin.
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Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the

intermediate in Step 2 is crucial for proceeding.

o Step 1: Synthesis of 2-Ethoxy-4-(hydroxymethyl)phenol:

To a solution of 4-(hydroxymethyl)-2-methoxyphenol (1 eq.) in a suitable solvent like
acetone, add a mild base such as potassium carbonate (K2COs, 1.5 eq.).

Heat the mixture to reflux to facilitate the formation of the phenoxide.

Slowly add diethyl sulfate (1.1 eq.) to the refluxing mixture. The choice of diethyl sulfate is
based on its reactivity and suitability for ethylation.[9][10]

Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer
Chromatography (TLC).

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent
under reduced pressure.

Purify the crude product via column chromatography to isolate 2-Ethoxy-4-
(hydroxymethyl)phenol.

o Step 2: Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol:

[¢]

Dissolve the intermediate from Step 1 (1 eq.) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq.) portion-wise.
NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic alcohol.

Allow the mixture to stir at 0 °C for 30 minutes.
Add methyl iodide (CHsl, 1.2 eq.) dropwise.

Let the reaction warm to room temperature and stir for 12-18 hours, again monitoring by
TLC.
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o Carefully quench the reaction with a saturated aqueous solution of ammonium chloride
(NH4CI).

o Extract the agueous layer with ethyl acetate. Combine the organic layers, wash with brine,
dry over anhydrous sodium sulfate (Na2=S0a4), and concentrate in vacuo.

o The final product can be purified by vacuum distillation or column chromatography to yield
high-purity 2-Ethoxy-4-(methoxymethyl)phenol.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic
techniques. Each method provides unique information about the molecule's framework and
functional groups.

é Spectroscopic Analysis Workflow )
[ Purified Sample of Mass Spectrometry Structural C;Lonflrmatlon
2-Ethoxy-4-(methoxymethyl)phenol (GC-MS) Purity Assessment
NMR Spectroscopy
(lH’ ISC)
b J

Click to download full resolution via product page

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for confirming the carbon-hydrogen framework.

» 'H NMR: Predicted spectra indicate characteristic signals for the aromatic protons, the
ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the benzylic methylene
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protons (a singlet), and the phenolic hydroxyl proton (a broad singlet). The specific chemical
shifts and coupling patterns confirm the substitution pattern on the aromatic ring.

e 13C NMR: The spectrum would show 10 distinct carbon signals corresponding to the
molecular formula (C10H1403), assuming no accidental symmetry. Key signals would
include those for the aromatic carbons (with quaternary carbons C-O appearing downfield),
the benzylic -CHz- carbon, and the aliphatic carbons of the ethoxy and methoxy groups.[11]
[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the
elemental composition.

e GC-MS: This technique confirms the molecular weight of 182.22 g/mol .[1] The mass
spectrum would show a molecular ion peak (M*) at m/z = 182. The fragmentation pattern is
also diagnostic; common fragments would arise from the loss of the ethoxy group, methoxy
group, or cleavage of the benzylic ether bond (a stable benzylic carbocation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

e O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm™1,
characteristic of the phenolic hydroxyl group.

e C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm~1,
while aliphatic C-H stretches (from the ethoxy, methoxy, and methylene groups) appear just
below 3000 cm™1.

e C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm~1 region.

e C-O Stretch: Strong, characteristic C-O stretching bands for the aryl ether and alkyl ether
linkages will be present in the 1000-1300 cm~1 region.[13]

Applications and Chemical Reactivity
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The primary established application of 2-Ethoxy-4-(methoxymethyl)phenol is within the
fragrance and flavor industry.[1] Its complex odor profile, combining sweet, vanilla, and spicy
notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics,
and other consumer goods.[4][5]

From a chemical reactivity standpoint, the molecule possesses three key functional groups that
dictate its behavior:

o Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by bases. It
is also a target for electrophilic aromatic substitution, with the hydroxyl and ethoxy groups
acting as activating, ortho-para directors.

o Ether Linkages (Ethoxy and Methoxymethyl): Ethers are generally stable and unreactive.
However, the benzylic ether is susceptible to cleavage under strong acidic conditions or
hydrogenolysis.

o Aromatic Ring: The electron-rich ring can undergo electrophilic substitution reactions, though
conditions must be chosen carefully to avoid side reactions at the other functional groups.

For drug development professionals, while this specific molecule has no widely reported
therapeutic applications, its core structure—a substituted phenol ether—is a common motif in
pharmacologically active compounds. Its physicochemical properties (LogP, pKa) fall within a
range often associated with favorable ADME (Absorption, Distribution, Metabolism, and
Excretion) characteristics.

The purity and identity of the compound for these applications can be reliably determined using
reverse-phase High-Performance Liquid Chromatography (HPLC), typically with a mobile
phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

Safety, Toxicology, and Handling

Proper handling of any chemical substance is essential to ensure laboratory and personnel
safety. 2-Ethoxy-4-(methoxymethyl)phenol is classified as hazardous under the Globally
Harmonized System (GHS).

GHS Hazard Classification
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Hazard Class Hazard Statement Signal Word Source(s)
Acute Toxicity, Oral H302: Harmful if )

Warning [1][8][14]
(Category 4) swallowed
Skin Sensitization H317: May cause an ]

Warning [1]8]

(Category 1)

allergic skin reaction

Toxicological Summary

Toxicological data, primarily from read-across studies with analogous compounds, suggests

that 2-Ethoxy-4-(methoxymethyl)phenol is not expected to be genotoxic in vivo.[15]

However, it was found to be clastogenic in an in vitro chromosome aberration assay and may

cause skin sensitization.[14][15] It is classified as harmful if swallowed.[14]

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is mandatory when working with this compound.
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Safe Handling Workflow

Begin Work

Wear Appropriate PPE:
- Nitrile Gloves
- Safety Goggles/Face Shield
- Lab Coat

Work in a Well-Ventilated Area
(e.g., Chemical Fume Hood)

Avoid:
- Inhalation of Vapors
- Contact with Skin and Eyes
- Ingestion

Store in a Tightly Closed Container
in a Cool, Dry, Well-Ventilated Place

Dispose of Waste According to
Local, State, and Federal Regulations

Click to download full resolution via product page

Caption: Logical workflow for the safe handling and storage of the compound.
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e Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume
hood, to avoid the formation and inhalation of aerosols or vapors.[3]

e Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-
resistant gloves (e.g., nitrile), and tight-sealing safety goggles. A face shield may be
appropriate if there is a splash hazard.[8][16]

o Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[8][16] Do
not eat, drink, or smoke in the work area.[8] Contaminated work clothing should not be
allowed out of the workplace.[8]

o First Aid:
o If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][17]

o If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical
attention.[3][18]

o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
[18]

o Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from
incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[8][16]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with all applicable regulations.[8][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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